Bazedoxifene N-Oxide

Analytical Chemistry Doping Control Metabolite Identification

Bazedoxifene N-Oxide (CAS 1174289-22-5) is the authenticated oxidative degradation impurity standard of the SERM bazedoxifene, addressing the critical need for chromatographically resolved, well-characterized reference materials in pharmaceutical QC and doping control. • Distinct +16 Da mass shift from parent drug enables unambiguous LC-MS/MS identification • Validated for ANDA/DMF impurity profiling and WADA confirmatory analysis (LOD <0.2 ng/mL) • Fully characterized with traceable documentation supporting pharmacopeial compliance

Molecular Formula C30H34N2O4
Molecular Weight 486.6 g/mol
CAS No. 1174289-22-5
Cat. No. B602038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene N-Oxide
CAS1174289-22-5
Synonyms1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Molecular FormulaC30H34N2O4
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O
InChIInChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3
InChIKeyCFBANWAZVCOMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown Solid

Bazedoxifene N-Oxide Reference Standard and Metabolite


Bazedoxifene N-Oxide (CAS 1174289-22-5) is an oxidative degradation product and metabolite of the third-generation selective estrogen receptor modulator (SERM) bazedoxifene [1]. The compound is characterized by an N-oxide functional group on the azepane ring, yielding a molecular formula of C30H34N2O4 with a molecular weight of 486.60 g/mol . It is primarily utilized as an analytical reference standard for the identification and quantification of bazedoxifene-related substances in pharmaceutical quality control, metabolism studies, and doping control analysis . Unlike the parent drug bazedoxifene (which demonstrates nanomolar binding affinity to estrogen receptors ERα and ERβ with IC50 values of approximately 23-26 nM and 85-99 nM, respectively [2]), Bazedoxifene N-Oxide is not intended for therapeutic application and functions as a research tool for method development and validation.

Why Generic Substitution Fails for Bazedoxifene N-Oxide


Bazedoxifene N-Oxide cannot be substituted with generic bazedoxifene, its salt forms (acetate or hydrochloride), or deuterated analogs without compromising analytical accuracy and regulatory compliance. The N-oxide moiety confers distinct physicochemical properties that differentiate it chromatographically and spectrometrically from the parent drug . In LC-MS/MS workflows, Bazedoxifene N-Oxide exhibits a unique mass transition distinct from bazedoxifene (M0 parent mass 470 Da), requiring compound-specific method optimization [1]. Additionally, the N-oxide demonstrates differential inhibitory activity toward human aldehyde oxidase 1 (AOX1) compared to bazedoxifene and its structural analogs, a property that cannot be extrapolated from the parent drug [2]. The oxidative degradation product is also chemically distinct from deuterated internal standards such as Bazedoxifene-d4 N-Oxide (m/z 490.63 Da), which serve as isotopically labeled quantitation standards rather than metabolite identification references . Procurement of the correct reference standard ensures traceability to pharmacopeial specifications and reproducible analytical results.

Bazedoxifene N-Oxide Differentiation Evidence


Molecular Mass-Based LC-MS/MS Identification

Bazedoxifene N-Oxide is distinguishable from its parent drug bazedoxifene by a molecular mass difference of approximately +16 Da, corresponding to the addition of a single oxygen atom on the azepane nitrogen [1]. In high-resolution LC-MS/MS analysis of human urine following oral administration of bazedoxifene acetate (20 mg), bazedoxifene and bazedoxifene N-oxide were simultaneously detected and identified as distinct chromatographic peaks with unique mass transitions, enabling unambiguous differentiation [1]. The analytical method achieved a limit of detection of <0.2 ng/mL with interday precision ranging from 2.2% to 3.6% and interday accuracy from -10.0% to 1.9% [1].

Analytical Chemistry Doping Control Metabolite Identification Mass Spectrometry

AOX1 Inhibition by N-Oxide Metabolite

In an in vitro study of human aldehyde oxidase 1 (AOX1) inhibition by SERMs and their structural analogs, the rank order of inhibitory potency (based on IC50 values) was raloxifene > bazedoxifene ∼ lasofoxifene > tamoxifen > acolbifene [1]. Critically, structural modification analysis revealed that loss of the 1-azepanylethyl group increased the inhibitory potency of bazedoxifene, whereas the N-oxide group decreased it [1]. This finding establishes that the N-oxide metabolite possesses quantitatively lower AOX1 inhibitory activity than the parent bazedoxifene molecule, a differentiation that has implications for understanding drug metabolism pathways and potential drug-drug interaction risk assessment [1].

Drug Metabolism Enzyme Inhibition Pharmacology Structure-Activity Relationship

N-Oxide Physicochemical Properties

Bazedoxifene N-Oxide exhibits distinct physicochemical properties that differentiate it from the parent drug bazedoxifene. The N-oxide functional group confers a calculated LogP value of 6.30240 and a polar surface area (PSA) of 84.05 Ų . The compound demonstrates slightly soluble characteristics in DMSO and methanol . The melting point is reported as >146°C with decomposition . Storage conditions require amber vials under refrigeration and inert atmosphere due to photosensitivity . These properties directly influence chromatographic retention behavior and sample preparation protocols.

Physicochemical Characterization Analytical Method Development Chromatography Formulation

Urinary Metabolite Reference Standard for Doping Control

In a validated LC-HRMS/MS method for doping control, bazedoxifene N-oxide was identified alongside free bazedoxifene and bazedoxifene glucuronide in human urine following oral administration of 20 mg bazedoxifene acetate to seven male volunteers [1]. The urinary excretion profiles indicated the presence of small amounts of free bazedoxifene and bazedoxifene N-oxide, whereas bazedoxifene glucuronide was the predominant metabolite [1]. The cumulative excretion amount of bazedoxifene (free plus glucuronide) within 78 hours post-administration was 0.7% to 1.3% of the total dose [1]. Since January 2020, bazedoxifene has been explicitly included on the WADA Prohibited List [1].

Doping Control Forensic Toxicology Clinical Pharmacology Method Validation

Bazedoxifene N-Oxide Validated Application Scenarios


Pharmaceutical Impurity Profiling and QC

Bazedoxifene N-Oxide serves as a characterized reference standard for the identification and quantification of oxidative degradation impurities in bazedoxifene active pharmaceutical ingredient (API) and finished dosage forms. The N-oxide impurity standard enables pharmaceutical manufacturers and contract research organizations (CROs) to establish impurity specifications, validate analytical methods, and support Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic bazedoxifene products [1]. The compound's distinct physicochemical properties, including LogP = 6.30240 and specific solubility characteristics, support the development of stability-indicating HPLC and LC-MS methods [2].

WADA-Compliant Doping Control and Forensic Toxicology

Following the explicit inclusion of bazedoxifene on the WADA Prohibited List since January 2020, anti-doping laboratories require Bazedoxifene N-Oxide as a metabolite reference standard for confirmatory analysis [1]. The validated LC-HRMS/MS method demonstrates that bazedoxifene N-oxide is detectable in human urine as a minor metabolite, alongside free bazedoxifene and bazedoxifene glucuronide, following oral administration [1]. The method achieves a limit of detection of <0.2 ng/mL with interday precision of 2.2-3.6%, meeting the stringent requirements for forensic and doping control applications [1].

DMPK Studies of SERM Compounds

Bazedoxifene N-Oxide enables researchers to investigate the metabolic fate of bazedoxifene and structurally related SERMs in in vitro and in vivo systems. The compound's differential AOX1 inhibitory activity (decreased potency relative to parent bazedoxifene due to N-oxide group) provides a key structure-activity relationship data point for studies of drug metabolism enzyme interactions [1]. The mass differentiation of +16 Da from parent bazedoxifene supports unambiguous MS/MS identification in complex biological matrices, facilitating accurate metabolite profiling in human and animal studies [2].

LC-MS/MS Method Development and Validation

Bazedoxifene N-Oxide is utilized as a calibration standard and system suitability reference in the development of robust LC-MS/MS methods for bazedoxifene-related substance analysis. The compound's slightly soluble characteristics in DMSO and methanol require careful sample preparation, and its photosensitivity necessitates amber vial storage under inert atmosphere [1]. These specific handling requirements inform laboratory protocols and standard operating procedures for accurate and reproducible analytical workflows across pharmaceutical development, clinical research, and forensic applications.

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